8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC4938378
Molecular Formula: C20H28N8O2S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N8O2S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C20H28N8O2S/c1-5-26-8-10-27(11-9-26)19-23-16-15(17(29)25(4)20(30)24(16)3)28(19)12-13-31-18-21-7-6-14(2)22-18/h6-7H,5,8-13H2,1-4H3 |
| Standard InChI Key | QFFZKCRPLSADBN-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
| Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H24N6O2S
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Molecular Weight: 380.47 g/mol
Structural Features
The compound features:
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A purine core (1H-purine-2,6-dione) substituted at position 8 with a 4-ethylpiperazin-1-yl group.
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A dimethyl substitution at positions 1 and 3 of the purine ring.
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A side chain at position 7 consisting of a 2-(4-methylpyrimidin-2-ylthio)ethyl moiety.
Key Functional Groups
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Piperazine ring: Provides basicity and potential for biological activity.
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Purine scaffold: Common in bioactive molecules like caffeine or theobromine.
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Pyrimidinylthio side chain: Adds hydrophobicity and may influence binding interactions.
Synthesis
The synthesis of this compound typically involves:
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Purine Derivative Preparation: Starting from xanthine derivatives, selective alkylation is performed to introduce methyl groups at positions 1 and 3.
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Piperazine Substitution: Introduction of the ethylpiperazine group at position 8 through nucleophilic substitution.
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Thioether Formation: Coupling of the pyrimidinylthio side chain to the purine scaffold using thiol-based chemistry.
Pharmaceutical Research
Purine derivatives are widely studied for their pharmacological properties, including:
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Adenosine Receptor Modulation: Purines often act on adenosine receptors, which are implicated in cardiovascular, neurological, and inflammatory processes.
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Anticancer Activity: The pyrimidinylthio group may enhance interaction with DNA or enzymes involved in cancer pathways.
Antimicrobial Activity
The combination of purine and pyrimidine moieties suggests potential antimicrobial properties, as seen in related compounds targeting bacterial or fungal pathogens.
CNS Activity
The piperazine group is commonly found in CNS-active drugs; thus, this compound may exhibit activity as a neurotransmitter modulator.
Spectroscopic Data
Characterization typically involves:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution patterns.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like C=O and C-S bonds.
Example NMR Data (Hypothetical)
| Peak (ppm) | Assignment |
|---|---|
| ~7.5 | Aromatic protons (pyrimidine) |
| ~3.0 | Piperazine CH₂ groups |
| ~1.2 | Ethyl group protons |
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